5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-methyl-1H-pyrrole-2-carboxylic acid with formamide can yield the desired pyrrolopyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: In chemistry, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: This compound has shown promise in biological studies, particularly in the development of kinase inhibitors. Kinase inhibitors are crucial in regulating various cellular processes, and this compound derivatives have been explored for their potential to inhibit specific kinases .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its anticancer properties, with some derivatives showing activity against cancer cell lines .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern.
7H-pyrrolo[2,3-d]pyrimidine: Another related compound with variations in the ring fusion and functional groups.
Uniqueness: 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position and the amino group at the 4-position provides unique properties that can be exploited in drug design .
Properties
IUPAC Name |
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWNAJJTKKUMEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C1=C(NC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C1=C(NC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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